![molecular formula C31H44O3 B14190288 Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate CAS No. 918500-23-9](/img/structure/B14190288.png)
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate typically involves esterification reactions. The process starts with the reaction of 4-(4-methylbenzoyl)benzoic acid with hexadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 16-[4-(4-chlorobenzoyl)phenyl]hexadecanoate
- Methyl 16-[4-(4-methoxybenzoyl)phenyl]hexadecanoate
Uniqueness
Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate is unique due to its specific methylbenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
Properties
CAS No. |
918500-23-9 |
|---|---|
Molecular Formula |
C31H44O3 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate |
InChI |
InChI=1S/C31H44O3/c1-26-18-22-28(23-19-26)31(33)29-24-20-27(21-25-29)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-30(32)34-2/h18-25H,3-17H2,1-2H3 |
InChI Key |
WWDAWFVERXHSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


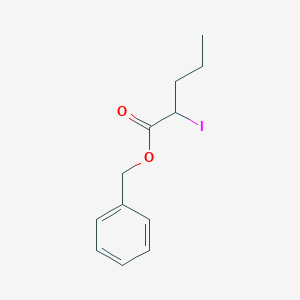
![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
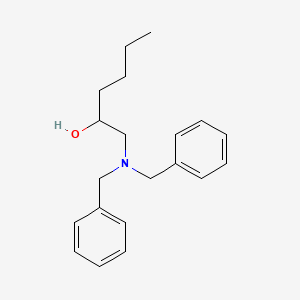
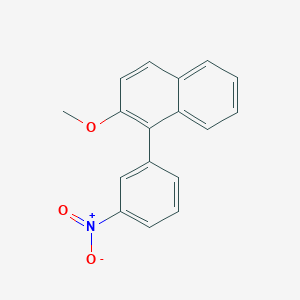
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)
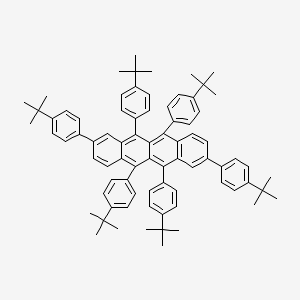
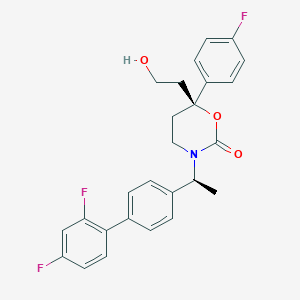
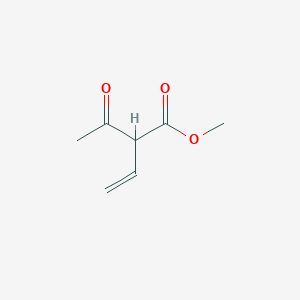
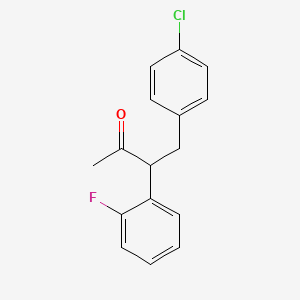
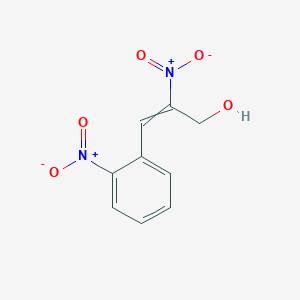

![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
